molecular formula C17H17BrCl2N2O3S B2575917 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide CAS No. 307510-41-4

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide

Cat. No.: B2575917
CAS No.: 307510-41-4
M. Wt: 480.2
InChI Key: MGCHHZRUCLBDDJ-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide (CAS 307510-41-4) is a synthetic small molecule with a molecular formula of C 17 H 17 BrCl 2 N 2 O 3 S and a molecular weight of 480.20 . This research compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents. The core structure of this molecule integrates a nitrogen mustard group, a well-known pharmacophore in chemotherapy that facilitates DNA alkylation, leading to the inhibition of DNA replication and cell proliferation . This moiety is strategically combined with a sulfamoyl benzamide group, a scaffold frequently investigated for its potential in epigenetic drug discovery. Compounds with this hybrid structure are designed to act as bifunctional inhibitors, targeting key enzymatic pathways involved in cancer progression . While specific assay data for this exact compound is limited in the public domain, research on highly analogous molecules has demonstrated potent activity as histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their inhibition can reactivate tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in malignant cells . Related compounds featuring the bis(2-chloroethyl)amino group linked to a benzamide have shown remarkable selectivity for Class I HDAC enzymes (including HDAC1, HDAC2, and HDAC3) and exhibited superior in vitro antiproliferative activity against various human cancer cell lines, such as HepG2 (liver cancer) and A2780 (ovarian cancer), compared to established drugs like SAHA (Vorinostat) . Researchers can utilize this product as a lead compound or reference standard in projects aimed at developing new therapies for solid tumors and hematological cancers, studying epigenetic mechanisms, and exploring combination drug therapies . This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for use in humans, animals, or as a drug, and it is the purchaser's responsibility to ensure its safe handling and disposal in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrCl2N2O3S/c18-14-3-5-15(6-4-14)21-17(23)13-1-7-16(8-2-13)26(24,25)22(11-9-19)12-10-20/h1-8H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCHHZRUCLBDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride This intermediate is then reacted with 4-aminobenzenesulfonamide to produce 4-bromobenzoyl-4-aminobenzenesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with the replication and transcription of DNA.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in HDAC Inhibition

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
  • Structure: Shares the bis(2-chloroethyl)amine group but replaces the 4-bromophenyl with a 2-aminophenyl moiety.
  • Activity: Potent HDAC1 inhibitor with IC₅₀ values of 95.2 nM (HDAC1), 260.7 nM (HDAC2), and 255.7 nM (HDAC3). Exhibits 10.3-fold and 11.3-fold greater antiproliferative activity than SAHA (vorinostat) in A2780 (IC₅₀ = 2.66 µM) and HepG2 (IC₅₀ = 1.73 µM) cell lines, respectively .
  • Mechanism : Induces G2/M phase arrest and apoptosis via HDAC1 selectivity .
N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA)
  • Modification : Fluorine substitution at the para-position of the benzamide enhances metabolic stability compared to NA .
  • Outcome: Improved in vivo stability but lower potency than SAHA in HepG2 xenograft models .

Sulfonamide Derivatives with PD-L1 Inhibition

Compounds such as 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) and 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide (17) exhibit PD-L1 inhibition (>50% inhibition in ELISA assays) with low cytotoxicity . These derivatives highlight the versatility of sulfonamide-benzamide hybrids in immune modulation, contrasting with the HDAC-focused activity of NA and FNA.

Miscellaneous Benzamide Derivatives

  • 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) : Antifungal agent targeting thioredoxin reductase in Candida albicans .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Promotes plant growth by 129% in high-content screening .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Target IC₅₀/Activity Cell Line/Model
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide C₂₀H₁₈BrCl₂N₃O₃S₂ 4-Bromophenyl, thiazole Not reported Not reported Not tested
NA C₁₇H₁₈Cl₂N₃O₂ 2-Aminophenyl HDAC1 95.2 nM (HDAC1) A2780, HepG2
FNA C₁₇H₁₇Cl₂FN₃O₂ 4-Fluoro-2-aminophenyl HDAC1 Improved stability HepG2 xenograft
SAHA (Vorinostat) C₁₄H₂₀N₂O₃ Hydroxamic acid Pan-HDAC ~1,000 nM (HDAC1) A2780, HepG2
Compound 30 C₂₂H₁₈ClFN₂O₃S 3-Fluorophenyl, salicylamide PD-L1 57.15% inhibition ELISA assay

Key Findings and Implications

Structural Determinants of Activity: The bis(2-chloroethyl)amine group in NA and the target compound is critical for alkylating DNA or interacting with HDAC catalytic sites . 4-Bromophenyl substitution may enhance lipophilicity and target affinity compared to aminophenyl analogs, but this requires experimental validation. Fluorine incorporation (e.g., FNA) improves metabolic stability, a strategy applicable to the target compound for optimizing pharmacokinetics .

Target Selectivity: NA’s HDAC1 selectivity contrasts with SAHA’s pan-HDAC inhibition, reducing off-target effects .

Therapeutic Potential: NA’s efficacy in solid tumors (e.g., HepG2) positions it as a lead for bifunctional HDAC inhibitors . The target compound’s structural complexity suggests dual mechanisms (e.g., HDAC inhibition + DNA alkylation), but further studies are needed.

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent, which suggests its potential in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H23Cl2N3O3SC_{26}H_{23}Cl_2N_3O_3S. It features a sulfamoyl group, a thiazole ring, and a biphenyl moiety, contributing to its unique chemical properties and biological activities. The presence of two chloroethyl substituents enhances its reactivity, making it a candidate for various chemical transformations and biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylation of DNA : Similar to other alkylating agents, it may interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : It could potentially bind to various receptors, influencing signaling pathways relevant to tumor growth or microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that:

  • The compound demonstrates significant cytotoxicity against various cancer cell lines.
  • It has been noted for its high antitumor activity comparable to established chemotherapeutics like chlorambucil.

In a study comparing the compound's efficacy against HepG2 liver cancer cells, it exhibited an IC50 value of approximately 1.30 μM, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated:

  • Effective antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Its activity was comparable to standard antibiotics like streptomycin, suggesting potential as an antimicrobial agent .

Case Studies

  • Antitumor Efficacy :
    • A study reported that this compound inhibited tumor growth in xenograft models by approximately 48.89% compared to control treatments .
    • Further analysis revealed that the compound induced apoptosis in cancer cells and caused G2/M phase cell cycle arrest.
  • Antimicrobial Assessment :
    • Another investigation assessed the compound's effectiveness against various bacterial strains, revealing significant inhibition zones in agar diffusion tests .
    • The results indicated that the compound could serve as a lead structure for developing new antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
ChlorambucilAlkylating agentEstablished anticancer drug
This compoundSulfamoyl group, thiazole ringPotentially broader therapeutic applications
N-(4-bromophenyl)-thiazol-2-amideThiazole and amide groupsLacks chloroethyl substituents

Q & A

Q. What are the key synthetic routes and optimization strategies for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide?

The synthesis typically involves sequential functionalization of a benzamide core. Key steps include:

  • Nucleophilic substitution : Introduction of sulfamoyl groups using 4-fluorobenzenesulfonyl chloride or analogous reagents under basic conditions (e.g., triethylamine or sodium bicarbonate) .
  • Coupling reactions : Amidation with 4-bromoaniline derivatives in polar aprotic solvents (e.g., dimethylformamide) at controlled temperatures (60–80°C) to minimize side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate high-purity product . Optimization focus: Adjust reaction stoichiometry, solvent polarity, and temperature to improve yields (>70%) and reduce halogen-exchange byproducts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfamoyl group integration at δ 3.2–3.5 ppm for chloroethyl protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~539.9 Da) and isotopic patterns for bromine/chlorine .
  • Elemental analysis : Validate C, H, N, S, and halogen content within ±0.3% of theoretical values .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S bond lengths ~1.76 Å) to correlate structure with reactivity .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Decomposition above 200°C; store at –20°C in amber vials to prevent light-induced degradation .
  • Solvent compatibility : Stable in DMSO and DMF for >48 hours; avoid aqueous buffers (pH >8) due to hydrolysis of sulfamoyl groups .
  • Handling precautions : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of chloroethyl moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data across studies?

Discrepancies in NMR or IR spectra often arise from:

  • Solvent effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts for aromatic protons) .
  • Dynamic processes : Variable-temperature NMR to detect conformational changes (e.g., rotameric sulfamoyl groups) .
  • Impurity profiling : LC-MS/MS to identify trace byproducts (e.g., dehalogenated derivatives) that may skew integration . Case study: A 2025 study resolved conflicting ¹³C NMR signals by repeating experiments under anhydrous conditions, confirming the absence of hydrate formation .

Q. What strategies are effective for designing derivatives with enhanced biological or physicochemical properties?

  • Functional group replacement : Substitute bromophenyl with fluorophenyl to improve membrane permeability (logP reduction by ~0.5 units) .
  • Scaffold hybridization : Integrate thiazole or oxadiazole rings to modulate electronic properties and target binding .
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and guide synthesis . Validation: In vitro assays (e.g., MIC for antimicrobial activity) paired with HPLC-based stability profiling .

Q. How can crystallographic data inform mechanistic studies of this compound’s reactivity?

  • Bond-length analysis : Shorter C-S bonds (1.76 Å vs. 1.81 Å in analogs) suggest higher electrophilicity at the sulfamoyl group, impacting nucleophilic attack kinetics .
  • Packing interactions : π-Stacking of bromophenyl groups may explain aggregation tendencies in polar solvents, affecting solubility .
  • Torsional angles : Dihedral angles >30° between benzamide and sulfamoyl groups correlate with reduced steric hindrance in enzyme binding pockets .

Methodological Notes

  • Data reproducibility : Cross-validate spectral data with multiple techniques (e.g., IR + Raman spectroscopy) to confirm functional groups .
  • Safety protocols : Follow EPA guidelines for halogenated waste disposal due to bromine/chlorine content .
  • Collaborative tools : Use crystallographic databases (e.g., CCDC) to compare structural parameters with published analogs .

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